2-(azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
CAS No.:
Cat. No.: VC17736817
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14N2O2 |
|---|---|
| Molecular Weight | 206.24 g/mol |
| IUPAC Name | 2-(azetidin-3-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
| Standard InChI | InChI=1S/C11H14N2O2/c14-10-8-3-1-2-4-9(8)11(15)13(10)7-5-12-6-7/h1-2,7-9,12H,3-6H2 |
| Standard InChI Key | FCDDVRSTFXQZRQ-UHFFFAOYSA-N |
| Canonical SMILES | C1C=CCC2C1C(=O)N(C2=O)C3CNC3 |
Introduction
Nomenclature and Structural Characteristics
Systematic Identification
The compound is systematically named 2-(azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (IUPAC name) and is assigned the PubChem CID 66187035 . Its molecular formula is C₁₁H₁₄N₂O₂, with a molecular weight of 206.24 g/mol . Key synonyms include:
-
1496958-04-3
-
AKOS015530314
-
EN300-242594
Structural Elucidation
The molecule features a bicyclic architecture comprising:
-
A tetrahydroisoindole-dione moiety, which consists of a partially hydrogenated isoindole ring fused to two ketone groups.
-
An azetidine ring (a four-membered nitrogen-containing heterocycle) attached at the C3 position of the isoindole system.
The stereochemistry of the fused rings and substituents is critical to its reactivity. The trans configuration of substituents on the β-lactam ring (observed in related compounds) enhances tubulin-binding activity .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₄N₂O₂ | |
| Molecular Weight | 206.24 g/mol | |
| InChI Key | FCDDVRSTFXQZRQ-UHFFFAOYSA-N | |
| SMILES | C1C=CCC2C1C(=O)N(C2=O)C3CNC3 |
Synthesis and Chemical Reactivity
Derivative Development
Structural modifications at the azetidine and isoindole rings yield derivatives with enhanced bioactivity. Notable examples include:
-
2-(1-(3,4-Difluorobenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (C₁₈H₁₆F₂N₂O₃), which exhibits improved tubulin-binding affinity due to fluorinated aryl groups .
-
2-(1-(2,6-Difluorobenzoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (C₁₈H₁₆F₂N₂O₃), highlighting the role of substituent positioning on pharmacological activity .
Table 2: Comparative Analysis of Derivatives
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
-
LogP: Estimated at 1.2 (moderate lipophilicity), suggesting reasonable membrane permeability .
-
Hydrolytic Stability: The β-lactam ring is susceptible to enzymatic cleavage (e.g., by esterases), necessitating prodrug strategies for oral bioavailability .
Metabolic Considerations
-
Cytochrome P450 Interactions: Fluorinated derivatives exhibit slower hepatic metabolism due to reduced oxidative dehalogenation .
-
Prodrug Activation: Phosphate esters of related compounds demonstrate improved aqueous solubility and tumor-targeted release .
Future Directions and Applications
Targeted Drug Delivery
Conjugation with tumor-homing peptides or antibody-drug conjugates (ADCs) could enhance specificity for malignancies overexpressing tubulin isoforms .
Polypharmacology Strategies
Dual-targeting derivatives inhibiting both tubulin and kinase pathways (e.g., VEGFR-2) may overcome drug resistance in advanced cancers .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume